molecular formula C6H11BrO B13604881 rac-(2R,4R)-4-bromo-2-methyloxane

rac-(2R,4R)-4-bromo-2-methyloxane

Cat. No.: B13604881
M. Wt: 179.05 g/mol
InChI Key: XGUHBPURLJMNNN-PHDIDXHHSA-N
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Description

rac-(2R,4R)-4-bromo-2-methyloxane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a bromine atom and a methyl group attached to an oxane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-4-bromo-2-methyloxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyloxane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of 4-hydroxy-2-methyloxane or 4-amino-2-methyloxane.

    Oxidation: Formation of 4-oxo-2-methyloxane.

    Reduction: Formation of 2-methyloxane.

Scientific Research Applications

rac-(2R,4R)-4-bromo-2-methyloxane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-4-bromo-2-methyloxane involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can lead to the formation of various biologically active compounds, influencing different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4R)-4-methoxy-2-methylpiperidine hydrochloride
  • rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride
  • rac-(2R,4R)-2-methyl-4-phenylpiperidine

Uniqueness

rac-(2R,4R)-4-bromo-2-methyloxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate for specific synthetic applications where bromine substitution is required.

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

(2R,4R)-4-bromo-2-methyloxane

InChI

InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

XGUHBPURLJMNNN-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCO1)Br

Canonical SMILES

CC1CC(CCO1)Br

Origin of Product

United States

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